
3-(2-aminoethyl)-1H-indole-1-carbaldehyde, formic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-aminoethyl)-1H-indole-1-carbaldehyde, formic acid (3-AEICA) is an organic compound composed of nitrogen and oxygen atoms. It is a derivative of indole-1-carbaldehyde, which is an important intermediate in the synthesis of a variety of biologically active compounds. 3-AEICA is widely used in medicinal chemistry, biochemistry, and pharmacology due to its unique properties. It has been found to possess anti-inflammatory, anti-oxidant, and anti-tumor activities, and has been used in the development of new drugs.
科学的研究の応用
3-(2-aminoethyl)-1H-indole-1-carbaldehyde, formic acid has a wide range of applications in scientific research. It has been used in the synthesis of a variety of biologically active compounds, including anti-inflammatory agents, anti-oxidants, and anti-tumor agents. It has also been used to study the structure and function of proteins, as well as to investigate the mechanisms of drug action. Additionally, it has been used to study the pharmacokinetics and pharmacodynamics of drugs, as well as to identify new drug targets.
作用機序
The mechanism of action of 3-(2-aminoethyl)-1H-indole-1-carbaldehyde, formic acid is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in inflammation and oxidative stress, as well as by modulating the activity of transcription factors involved in gene expression. Additionally, it has been suggested that 3-(2-aminoethyl)-1H-indole-1-carbaldehyde, formic acid may act as an inhibitor of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
3-(2-aminoethyl)-1H-indole-1-carbaldehyde, formic acid has been shown to possess anti-inflammatory, anti-oxidant, and anti-tumor activities. In animal models, it has been found to reduce inflammation and oxidative stress, as well as to inhibit tumor growth. Additionally, it has been found to possess anti-angiogenic and anti-metastatic properties, which may be beneficial in the treatment of cancer.
実験室実験の利点と制限
The advantages of using 3-(2-aminoethyl)-1H-indole-1-carbaldehyde, formic acid in laboratory experiments include its low cost and easy availability. Additionally, it can be easily synthesized and is stable under a variety of conditions. However, there are some limitations associated with its use. For example, it is toxic and should be handled with caution. Additionally, it can be degraded by light and heat, and should be stored in a cool, dark place.
将来の方向性
For research include the development of new drugs based on 3-(2-aminoethyl)-1H-indole-1-carbaldehyde, formic acid, as well as the investigation of its effects on other diseases and disorders. Additionally, further research is needed to better understand its mechanism of action, as well as to identify new targets for drug development. Finally, further studies are needed to investigate the potential toxic effects of 3-(2-aminoethyl)-1H-indole-1-carbaldehyde, formic acid, as well as to develop methods for its safe and effective use.
合成法
3-(2-aminoethyl)-1H-indole-1-carbaldehyde, formic acid can be synthesized by the reaction of indole-1-carbaldehyde with 2-aminoethanol in the presence of a base, such as sodium hydroxide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of 80-90°C. The reaction is typically complete in 1-2 hours, and yields a product with a purity of 98-99%.
特性
IUPAC Name |
3-(2-aminoethyl)indole-1-carbaldehyde;formic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O.CH2O2/c12-6-5-9-7-13(8-14)11-4-2-1-3-10(9)11;2-1-3/h1-4,7-8H,5-6,12H2;1H,(H,2,3) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMYRXIZOAIXKKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2C=O)CCN.C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-aminoethyl)-1H-indole-1-carbaldehyde; formic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

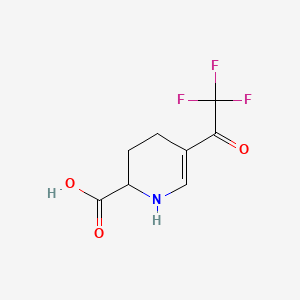
![3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B6605544.png)
![4-(aminomethyl)-N-ethyl-N-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide, bis(trifluoroacetic acid)](/img/structure/B6605548.png)
![2-{bicyclo[2.2.1]heptan-2-yl}-2,2-difluoroacetic acid](/img/structure/B6605571.png)
![N-{[4-(difluoromethyl)phenyl]methyl}-2-oxo-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B6605573.png)
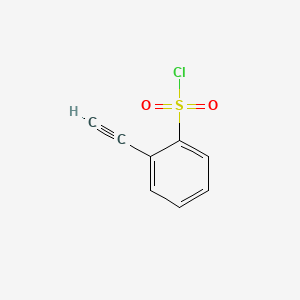
![rac-tert-butyl N-{[(1R,2S)-2-acetylcyclopropyl]methyl}carbamate](/img/structure/B6605585.png)
![2-{[4-(4-bromophenyl)-8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-8-azaspiro[4.5]decan-4-yl]oxy}acetic acid](/img/structure/B6605588.png)
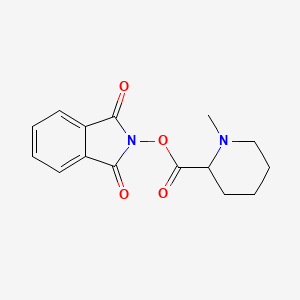
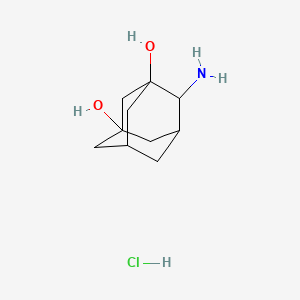
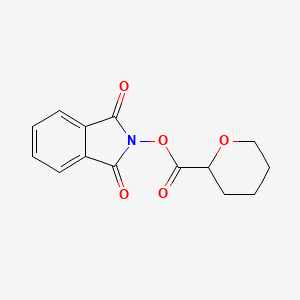
![1-azabicyclo[3.3.1]nonan-3-amine dihydrochloride, Mixture of diastereomers](/img/structure/B6605619.png)
![2-[(tert-butoxy)carbonyl]-7-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid](/img/structure/B6605630.png)
![1-ethyl-6-{[3-(2-methylbenzoyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B6605635.png)